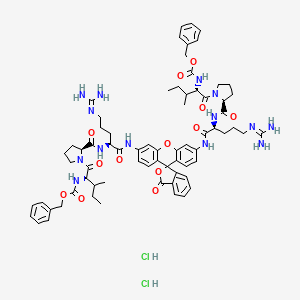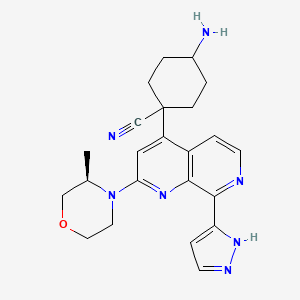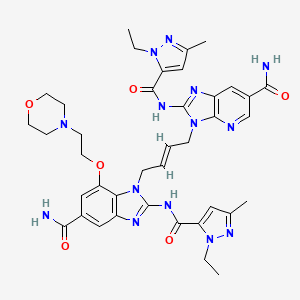
STING agonist-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-28 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-28 involves several steps, starting with the preparation of key intermediates. One common method involves the use of cyclic dinucleotides (CDNs) as starting materials. The synthesis typically includes the following steps:
Formation of the core structure: This involves the reaction of specific nucleotides under controlled conditions to form the core structure of the agonist.
Functionalization: Various functional groups are introduced to enhance the activity and stability of the compound. This step may involve reactions such as alkylation, acylation, or phosphorylation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase efficiency and yield. The use of automated systems and advanced purification methods ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
STING agonist-28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
STING agonist-28 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells, improving the efficacy of treatments such as T cell receptor-engineered T cell (TCR-T) therapy.
Vaccine Adjuvants: Boosts the immunogenicity of vaccines by enhancing the innate immune response.
Antiviral Therapy: Activates the immune response against viral infections, including SARS-related coronavirus.
Inflammatory Diseases: Modulates the immune response in conditions such as autoimmune diseases and chronic inflammation.
Mechanism of Action
STING agonist-28 activates the STING pathway by binding to the STING protein on the endoplasmic reticulum. This binding triggers the oligomerization of STING and the recruitment of TANK-binding kinase 1 (TBK1). TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines. These cytokines activate various immune cells, including dendritic cells, macrophages, and T cells, resulting in enhanced immune responses .
Comparison with Similar Compounds
Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
MSA-2 (benzothiophene oxobutanoic acid): An orally available non-nucleotide STING agonist with high selectivity and permeability.
Uniqueness of STING Agonist-28
This compound stands out due to its high potency and selectivity for human-STING. It has shown superior efficacy in preclinical models and has the potential for systemic administration, making it a promising candidate for cancer immunotherapy and other therapeutic applications .
Properties
Molecular Formula |
C39H46N14O6 |
|---|---|
Molecular Weight |
806.9 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(2-morpholin-4-ylethoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C39H46N14O6/c1-5-52-29(17-23(3)47-52)36(56)45-38-43-27-19-25(33(40)54)21-31(59-16-13-49-11-14-58-15-12-49)32(27)50(38)9-7-8-10-51-35-28(20-26(22-42-35)34(41)55)44-39(51)46-37(57)30-18-24(4)48-53(30)6-2/h7-8,17-22H,5-6,9-16H2,1-4H3,(H2,40,54)(H2,41,55)(H,43,45,56)(H,44,46,57)/b8-7+ |
InChI Key |
IPBILADXPHVMDB-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7 |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


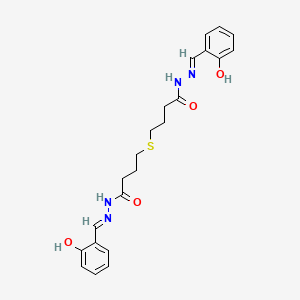
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
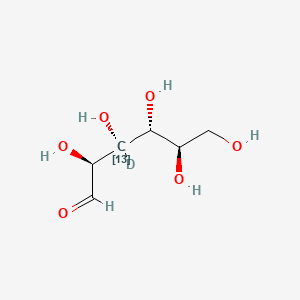
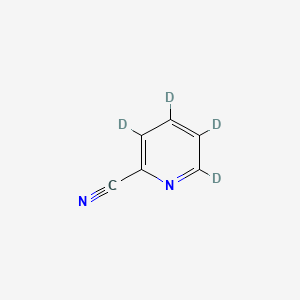
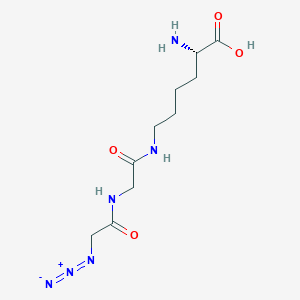
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
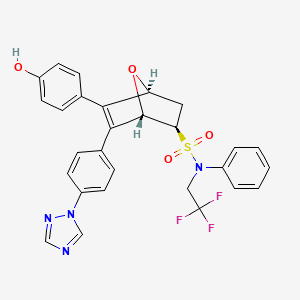
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
